molecular formula C19H14N2O2 B14257428 Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate CAS No. 440367-55-5

Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate

Cat. No.: B14257428
CAS No.: 440367-55-5
M. Wt: 302.3 g/mol
InChI Key: DQRHRTFTKBWRQW-UHFFFAOYSA-N
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Description

Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate typically involves the reaction of acridine-9-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase. By interfering with these enzymes, the compound can prevent DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate is unique due to its specific chemical structure, which allows for versatile chemical modifications. This versatility makes it a valuable compound for the development of new therapeutic agents and materials with unique properties.

Properties

CAS No.

440367-55-5

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

ethyl 3-acridin-9-yl-2-cyanoprop-2-enoate

InChI

InChI=1S/C19H14N2O2/c1-2-23-19(22)13(12-20)11-16-14-7-3-5-9-17(14)21-18-10-6-4-8-15(16)18/h3-11H,2H2,1H3

InChI Key

DQRHRTFTKBWRQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C2C=CC=CC2=NC3=CC=CC=C31)C#N

Origin of Product

United States

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